molecular formula C16H16N4 B3865148 1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone

1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone

Cat. No. B3865148
M. Wt: 264.32 g/mol
InChI Key: ZLHHIHPNYXYSJM-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone, also known as MMQH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MMQH is a hydrazone derivative that has been synthesized through various methods and has been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone is still being investigated. However, studies have suggested that 1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone may exert its therapeutic effects through the inhibition of NF-κB signaling pathway, which plays a crucial role in inflammation and cancer development. 1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates cellular energy homeostasis and is involved in the regulation of cancer cell growth and survival.
Biochemical and Physiological Effects
1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone has been found to have several biochemical and physiological effects. In vitro studies have shown that 1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory mediators. 1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and reduce oxidative stress. In vivo studies have shown that 1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone can reduce inflammation and oxidative stress in animal models of various diseases, including arthritis, diabetes, and cancer.

Advantages and Limitations for Lab Experiments

1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone has several advantages for lab experiments, including its high yield and purity, and its potential therapeutic properties. However, 1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone also has some limitations, including its limited solubility in water and its potential toxicity at high doses. Therefore, careful consideration should be given when using 1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone in lab experiments.

Future Directions

For the study of 1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone include the elucidation of its mechanism of action, the development of novel derivatives, and the evaluation of its safety and toxicity in preclinical and clinical trials.

Scientific Research Applications

1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone has been studied for its potential therapeutic properties, including its anti-inflammatory, antioxidant, and anticancer effects. 1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress in vitro and in vivo. 1-methyl-1H-pyrrole-2-carbaldehyde (4-methyl-2-quinolinyl)hydrazone has also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, lung, and prostate cancer.

properties

IUPAC Name

4-methyl-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]quinolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4/c1-12-10-16(18-15-8-4-3-7-14(12)15)19-17-11-13-6-5-9-20(13)2/h3-11H,1-2H3,(H,18,19)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHHIHPNYXYSJM-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)NN=CC3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=CC=CC=C12)N/N=C/C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]quinolin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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